4-(2-Fluoropropan-2-yl)piperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

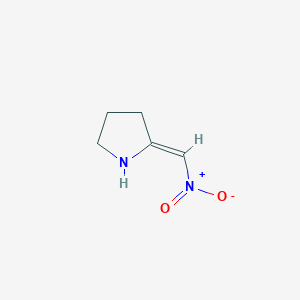

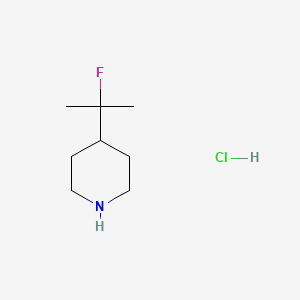

“4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is a chemical compound with the CAS Number: 1896341-44-8 . It has a molecular weight of 181.68 . The compound is typically in powder form .

Molecular Structure Analysis

The molecular formula of “4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is C8H16FN . The average mass is 145.218 Da .Physical And Chemical Properties Analysis

“4-(2-Fluoropropan-2-yl)piperidine;hydrochloride” is a powder . The compound has a molecular weight of 181.68 .Applications De Recherche Scientifique

Nucleophilic Aromatic Substitution Reactions

The reaction mechanisms involving piperidine derivatives, such as 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, have been studied for their nucleophilic aromatic substitution reactions. These reactions are critical in synthetic chemistry for introducing functional groups into aromatic systems. For instance, the reaction of piperidine with nitroaromatic compounds in benzene has been demonstrated to yield specific substituted benzene derivatives, providing insights into the reaction kinetics and mechanisms which are fundamental in designing synthetic routes for complex molecules (Pietra & Vitali, 1972).

Biological Activities of Piper Species

The Piper genus, which includes compounds structurally related to 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, showcases a diverse range of biological activities. Essential oils derived from Piper species exhibit antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities. These findings contribute to the understanding of how structurally similar compounds might be used in developing new therapeutic agents or in agricultural applications as natural pesticides (da Silva et al., 2017).

Aqueous Fluoroalkylation Reactions

The development of environmentally friendly fluoroalkylation methods, including those relevant to compounds like 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, has been a focus of green chemistry. These reactions are crucial for incorporating fluorinated groups into organic molecules, significantly affecting their physical, chemical, and biological properties. Such advancements are especially pertinent in the pharmaceutical and agrochemical industries, where fluorinated compounds play a vital role (Song et al., 2018).

Fluoropolymers and Environmental Considerations

The synthesis and application of fluoropolymers, related to the fluorinated side chains in compounds like 4-(2-Fluoropropan-2-yl)piperidine;hydrochloride, have been extensively reviewed. These materials are valued for their exceptional chemical and thermal stability but also pose environmental and health considerations due to their persistence and potential bioaccumulation. Understanding the properties and impacts of fluoropolymers aids in assessing the broader implications of using fluorinated compounds in industry and consumer products (Henry et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

4-(2-fluoropropan-2-yl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FN.ClH/c1-8(2,9)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSIBBFIKDRIRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCNCC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2827492.png)

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2827496.png)

![2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2827508.png)

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)